D-Fructose-2,5-13C2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

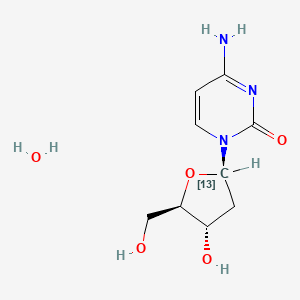

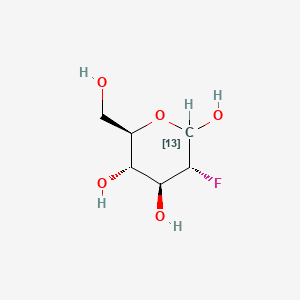

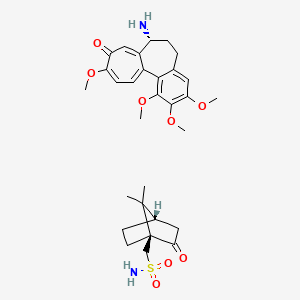

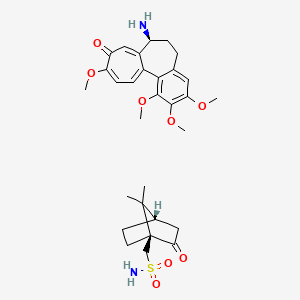

D-Fructose-2,5-13C2 is an isotopically labeled analog of D-Fructose . D-Fructose is a monosaccharide that naturally occurs in a large number of fruits and plants . The molecular formula of D-Fructose-2,5-13C2 is C4 [13C]2H12O6 and its molecular weight is 182.14 .

Molecular Structure Analysis

The molecular structure of D-Fructose-2,5-13C2 is similar to that of D-Fructose, with the difference being the presence of two 13C isotopes . The IUPAC name for D-Fructose-2,5-13C2 is (3S,4R,5R)-1,3,4,5,6-pentahydroxy (2,5-13C2)hexan-2-one .Applications De Recherche Scientifique

Biofuels and Renewable Energy Resources

D-Fructose-2,5-13C2, as an isomer of glucose, plays a significant role in the development of renewable energy resources. It can be converted into 5-hydroxyfurfural (HMF), which is a versatile platform for biofuels such as 2,5-dimethylfuran (DMF) (Lee et al., 2013). This conversion process is facilitated by enzyme-immobilized mesoporous silica nanoparticles, showcasing an alternative green approach to biofuel production.

Nuclear Magnetic Resonance Studies

The study of D-Fructose-2,5-13C2 through Fourier transform 13C magnetic resonance has provided insights into the tautomeric composition of D-fructose phosphates in solution. This research has implications for understanding the specificity of enzymes like phosphofructokinase (Koerner et al., 1973).

Chemical Conversion Processes

Research has demonstrated the conversion of fructose to γ-valerolactone (GVL) in GVL as a solvent. This process involves monitoring the dehydration of 13C6-d-fructose to 13C6-5-(hydroxymethyl)-2-furaldehyde (13C6-HMF) and subsequent conversion to 13C5-GVL (Qi & Horváth, 2012).

Agricultural and Food Chemistry

In agricultural research, stable isotope ratio analysis using D-Fructose-2,5-13C2 has been applied to study the bioformation of compounds in plants, such as in the ripening of strawberry fruits. This research helps in understanding the biological Maillard reaction and the efficient conversion of d-fructose to valuable compounds (Schwab, 1998).

Analytical Method Development

13C-NMR techniques using all-carbon-13 compounds, like D-Fructose-2,5-13C2, have been crucial in developing analytical methods for novel natural sugars. This technology allows for tracing the entire carbon skeleton of sugars and optimizing enzymatic oxidation processes (Kametani et al., 1996).

Catalysis and Chemical Reactions

The use of D-Fructose-2,5-13C2 in studying the catalytic conversion of fructose to compounds like 5-hydroxymethylfurfural and levulinic acid has provided insights into the mechanisms of these reactions. This research is vital for the development of efficient catalytic processes in chemical synthesis (Zhang & Weitz, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

D-Fructose-2,5-13C2 is an isotope-labelled analog of D-Fructose . D-Fructose is a monosaccharide that naturally occurs in a large number of fruits and plants . The primary targets of D-Fructose are the enzymes involved in its metabolism, such as hexokinase, phosphofructokinase, and pyruvate kinase .

Mode of Action

D-Fructose-2,5-13C2, like its unlabelled counterpart D-Fructose, is metabolized by the body’s enzymatic processes. It is phosphorylated by hexokinase isoenzymes, likely stimulated by D-glucose . The unique properties of fructose metabolism allow for fructose to serve as a physiological signal of normal dietary sugar consumption .

Biochemical Pathways

D-Fructose-2,5-13C2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The metabolism of D-Fructose-2,5-13C2 can also contribute to gluconeogenesis, the pathway leading to the formation of D-glucose from pyruvate .

Pharmacokinetics

It can be inferred from the metabolism of d-fructose that this compound is rapidly cleared by the intestines and liver, and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .

Result of Action

The metabolism of D-Fructose-2,5-13C2 results in the production of energy in the form of ATP, as well as the generation of metabolic intermediates for the synthesis of various biomolecules . When consumed in excess, the unique properties of fructose may contribute to the pathogenesis of cardiometabolic disease .

Action Environment

The action of D-Fructose-2,5-13C2 is influenced by various environmental factors. For instance, the presence of D-glucose can suppress the deuteration of the C1 of D-[1-13C]glucose generated by hepatocytes exposed to D-Fructose-2,5-13C2 . This suggests that the metabolic environment can significantly influence the action, efficacy, and stability of D-Fructose-2,5-13C2.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of D-Fructose-2,5-13C2 involves the conversion of glucose-6-phosphate to D-fructose-6-phosphate and then to D-fructose-2,5-13C2. The 13C2 label will be introduced during the conversion of glucose-6-phosphate to D-fructose-6-phosphate using labeled carbon dioxide.", "Starting Materials": [ "Glucose-6-phosphate", "Carbon dioxide (13CO2)", "ATP", "NADPH", "Enzymes (aldolase, transketolase, transaldolase)" ], "Reaction": [ "Glucose-6-phosphate is converted to D-fructose-6-phosphate using aldolase enzyme.", "D-fructose-6-phosphate is converted to D-fructose-1,6-bisphosphate using ATP.", "D-fructose-1,6-bisphosphate is cleaved into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate using aldolase enzyme.", "Dihydroxyacetone phosphate is converted to D-glyceraldehyde-3-phosphate using triosephosphate isomerase enzyme.", "D-glyceraldehyde-3-phosphate is converted to fructose-6-phosphate using transketolase enzyme.", "Fructose-6-phosphate is converted to D-fructose-2,5-13C2 using transaldolase enzyme and 13CO2 as a carbon source.", "NADPH is used as a cofactor in the transketolase and transaldolase reactions." ] } | |

Numéro CAS |

141258-84-6 |

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

182.141 |

Nom IUPAC |

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1 |

Clé InChI |

BJHIKXHVCXFQLS-XRBZVELWSA-N |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Synonymes |

Advantose FS 95-2,5-13C2; D-(-)-Fructose-2,5-13C2; D-(-)-Levulose-2,5-13C2; D-Arabino-2-hexulose-2,5-13C2; Fructose-2,5-13C2; Fruit Sugar-2,5-13C2; Fujifructo L 95-2,5-13C2; Furucton-2,5-13C2; Hi-Fructo 970-2,5-13C2; Krystar-2,5-13C2; Krystar 300-2,5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)

![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)